molecular formula C14H13N7O B5597166 5,7-DIMETHYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

5,7-DIMETHYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B5597166
M. Wt: 295.30 g/mol
InChI Key: JVDCRVUACQDYKF-LZYBPNLTSA-N
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Description

5,7-DIMETHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with pyridine-4-carbaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-DIMETHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c1-9-7-10(2)21-14(17-9)18-12(20-21)13(22)19-16-8-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,19,22)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDCRVUACQDYKF-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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